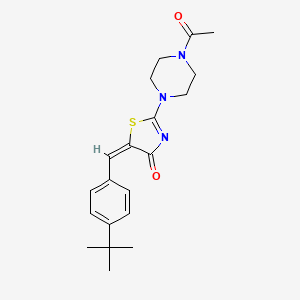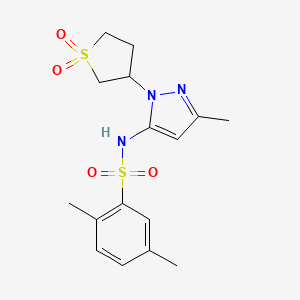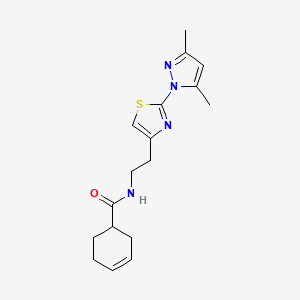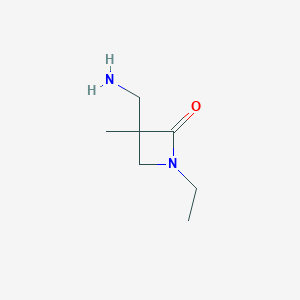
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. The synthesis method of this compound involves the reaction of 4-(tert-butyl)benzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with acetyl piperazine.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities to "(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(tert-butyl)benzylidene)thiazol-4(5H)-one" have been synthesized and analyzed for their crystal structures and potential applications. These studies often explore the compound's synthesis pathways, crystalline structures, and the impact of different substituents on their physical and chemical properties. For example, the synthesis and crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrated its potential for antitumor activity, with detailed analysis provided through single-crystal X-ray diffraction (叶姣 et al., 2015).
Biological Activities and Potential Applications
Several studies have focused on the anticancer, antimicrobial, and antifungal activities of thiazole derivatives. For instance, the antitumor activity of certain thiazole compounds has been evaluated against various cancer cell lines, showing promising results that could lead to the development of new anticancer agents. The study by Qin Zhi (2011) investigated the anticancer activity of thiazol-2-amines, demonstrating significant activity against cervical cancer, hepatoma, and nasopharyngeal carcinoma cell lines (Qin Zhi, 2011).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of thiazole derivatives has shown that these compounds exhibit significant activity against a range of microbial and fungal strains. This opens up potential applications in developing new antimicrobial agents. For example, a study on the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones highlighted their effectiveness as antimicrobial agents, comparing favorably with conventional medicines (Z. Zaidi et al., 2021).
properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(24)22-9-11-23(12-10-22)19-21-18(25)17(26-19)13-15-5-7-16(8-6-15)20(2,3)4/h5-8,13H,9-12H2,1-4H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAHQRMGLPFNFC-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)C(C)(C)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2526054.png)
![1-Amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2526055.png)
![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)
![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)

![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)
![4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2526067.png)
![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)


